trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a cyclohexane ring, and an isopropylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the isopropylphenyl group, and the cyclohexane ring. Common reagents used in these reactions include:
Quinazoline formation: Starting materials such as anthranilic acid and formamide.
Isopropylphenyl group introduction: Reagents like isopropyl bromide and phenylboronic acid.
Cyclohexane ring formation: Cyclohexanone and related derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of quinazoline core or other functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications of this compound include its use as an anticancer agent, antimicrobial agent, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for further investigation.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE
- TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE
Uniqueness
The uniqueness of TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its combination of a quinazoline core, cyclohexane ring, and isopropylphenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H29N3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(4-propan-2-ylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-17(2)19-11-13-21(14-12-19)27-24(29)20-9-7-18(8-10-20)15-28-16-26-23-6-4-3-5-22(23)25(28)30/h3-6,11-14,16-18,20H,7-10,15H2,1-2H3,(H,27,29) |
InChI Key |
MHZUFFNLSMMYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.